2,6-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
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Overview
Description
2,6-Difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated benzene, sulfonamide, and pyrrole moieties
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might provide some insights . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium, might be relevant .
Result of Action
Indole derivatives, which share a similar structure to this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the success of the suzuki–miyaura (sm) coupling reaction, which might be relevant to this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Fluorinated Benzene Ring: The fluorinated benzene ring can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Formation of the Sulfonamide Linkage: The final step involves the formation of the sulfonamide linkage, typically through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (amines, thiols), typically under basic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
2,6-Difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonamide or pyrrole moieties.
Materials Science: The unique combination of fluorinated benzene and sulfonamide groups can impart desirable properties to materials, such as increased thermal stability and resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfonamide or pyrrole-containing molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: Shares the fluorinated benzene ring but lacks the sulfonamide and pyrrole moieties.
N-(3-Hydroxypropyl)benzenesulfonamide: Contains the sulfonamide and hydroxypropyl groups but lacks the fluorinated benzene and pyrrole moieties.
1-Methyl-1H-pyrrole-2-carboxamide: Contains the pyrrole moiety but lacks the fluorinated benzene and sulfonamide groups.
Uniqueness
2,6-Difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is unique due to its combination of fluorinated benzene, sulfonamide, and pyrrole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-18-9-3-6-12(18)13(19)7-8-17-22(20,21)14-10(15)4-2-5-11(14)16/h2-6,9,13,17,19H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKFBKQTJOJFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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